Cas no 2201770-49-0 (N-[4-[[2-[(Methylsulfonyl)methyl]-1-piperidinyl]carbonyl]phenyl]-2-propenamide)

N-[4-[[2-[(Methylsulfonyl)methyl]-1-piperidinyl]carbonyl]phenyl]-2-propenamide is a synthetic organic compound featuring a piperidine core functionalized with a methylsulfonylmethyl group and an acrylamide moiety. Its structural complexity enables potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active molecules. The presence of the methylsulfonyl group enhances solubility and metabolic stability, while the acrylamide functionality offers reactivity for further derivatization. This compound may serve as a valuable scaffold in drug discovery, particularly for targeting enzymes or receptors where sulfonyl and amide interactions are critical. Its well-defined structure allows for precise modifications to optimize pharmacological properties.
N-[4-[[2-[(Methylsulfonyl)methyl]-1-piperidinyl]carbonyl]phenyl]-2-propenamide structure
2201770-49-0 structure
Product name:N-[4-[[2-[(Methylsulfonyl)methyl]-1-piperidinyl]carbonyl]phenyl]-2-propenamide
CAS No:2201770-49-0
MF:C17H22N2O4S
MW:350.432583332062
CID:5410555
PubChem ID:145897564

N-[4-[[2-[(Methylsulfonyl)methyl]-1-piperidinyl]carbonyl]phenyl]-2-propenamide Chemical and Physical Properties

Names and Identifiers

    • N-{4-[2-(methanesulfonylmethyl)piperidine-1-carbonyl]phenyl}prop-2-enamide
    • Z2325377752
    • 2201770-49-0
    • N-[4-[2-(Methylsulfonylmethyl)piperidine-1-carbonyl]phenyl]prop-2-enamide
    • EN300-26593611
    • N-[4-[[2-[(Methylsulfonyl)methyl]-1-piperidinyl]carbonyl]phenyl]-2-propenamide
    • Inchi: 1S/C17H22N2O4S/c1-3-16(20)18-14-9-7-13(8-10-14)17(21)19-11-5-4-6-15(19)12-24(2,22)23/h3,7-10,15H,1,4-6,11-12H2,2H3,(H,18,20)
    • InChI Key: YSZVBHQJMWETPW-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(C(N2CCCCC2CS(C)(=O)=O)=O)C=C1)(=O)C=C

Computed Properties

  • Exact Mass: 350.13002836g/mol
  • Monoisotopic Mass: 350.13002836g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 574
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 91.9Ų
  • XLogP3: 1.4

Experimental Properties

  • Density: 1.261±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 645.5±51.0 °C(Predicted)
  • pka: 13.29±0.70(Predicted)

N-[4-[[2-[(Methylsulfonyl)methyl]-1-piperidinyl]carbonyl]phenyl]-2-propenamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26593611-0.05g
N-{4-[2-(methanesulfonylmethyl)piperidine-1-carbonyl]phenyl}prop-2-enamide
2201770-49-0 95.0%
0.05g
$246.0 2025-03-20

N-[4-[[2-[(Methylsulfonyl)methyl]-1-piperidinyl]carbonyl]phenyl]-2-propenamide Related Literature

Additional information on N-[4-[[2-[(Methylsulfonyl)methyl]-1-piperidinyl]carbonyl]phenyl]-2-propenamide

N-[4-[[2-[(Methylsulfonyl)methyl]-1-piperidinyl]carbonyl]phenyl]-2-propenamide: A Comprehensive Overview

The compound with CAS No. 2201770-49-0, commonly referred to as N-[4-[[2-[(Methylsulfonyl)methyl]-1-piperidinyl]carbonyl]phenyl]-2-propenamide, is a complex organic molecule with significant potential in various scientific and industrial applications. This compound is characterized by its intricate structure, which includes a methylsulfonyl group attached to a piperidine ring, further connected to a phenyl group via a carbonyl linkage. The presence of the 2-propenamide moiety adds to its functional diversity, making it a versatile compound for research and development.

Recent studies have highlighted the importance of this compound in the field of drug discovery. Its unique structural features make it an ideal candidate for exploring interactions with biological targets, such as enzymes and receptors. For instance, researchers have demonstrated that the methylsulfonyl group can enhance the bioavailability of the compound, while the piperidine ring contributes to its stability and solubility. These properties are crucial for developing compounds with therapeutic potential.

In addition to its pharmacological applications, this compound has also been investigated for its role in materials science. The phenyl group in its structure provides aromatic stability, which can be leveraged in creating advanced materials with tailored electronic properties. Recent advancements in nanotechnology have utilized similar compounds to design self-assembling monolayers and functional polymers, opening new avenues for its application in electronics and sensors.

The synthesis of N-[4-[[2-[(Methylsulfonyl)methyl]-1-piperidinyl]carbonyl]phenyl]-2-propenamide involves a multi-step process that combines principles from organic chemistry and catalysis. Key steps include the formation of the methylsulfonyl derivative through sulfonation reactions and the subsequent coupling with the piperidine ring. Researchers have optimized these steps to achieve high yields and purity, ensuring that the compound meets stringent quality standards for both research and commercial use.

From an environmental perspective, this compound has been studied for its biodegradability and eco-friendly properties. Initial findings suggest that it exhibits low toxicity to aquatic organisms, making it a safer alternative to traditional chemicals in certain industrial processes. This aligns with global efforts to promote sustainable chemistry and reduce environmental impact.

Looking ahead, the potential applications of this compound are vast and varied. Its ability to function as both a drug candidate and a material building block positions it at the intersection of health sciences and technology. As research continues to uncover new properties and uses, this compound is poised to play a pivotal role in driving innovation across multiple disciplines.

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